[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine

Lipophilicity LogP Drug Design

[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine (CAS 2365419-77-6) is a halogenated secondary phenethylamine derivative with the IUPAC designation N-[2-(2-bromo-5-fluorophenyl)ethyl]-4-fluoroaniline. It is classified as a substituted aromatic amine featuring a 2-(2-bromo-5-fluorophenyl)ethyl scaffold coupled to a 4-fluorophenyl aniline moiety, giving it a molecular formula of C14H12BrF2N and a molecular weight of 312.16 g/mol.

Molecular Formula C14H12BrF2N
Molecular Weight 312.15 g/mol
Cat. No. B8186593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine
Molecular FormulaC14H12BrF2N
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCC2=C(C=CC(=C2)F)Br)F
InChIInChI=1S/C14H12BrF2N/c15-14-6-3-12(17)9-10(14)7-8-18-13-4-1-11(16)2-5-13/h1-6,9,18H,7-8H2
InChIKeyFJRMWLYIHYSYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine (CAS 2365419-77-6) as a Specialty Halogenated Phenethylamine Building Block


[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine (CAS 2365419-77-6) is a halogenated secondary phenethylamine derivative with the IUPAC designation N-[2-(2-bromo-5-fluorophenyl)ethyl]-4-fluoroaniline . It is classified as a substituted aromatic amine featuring a 2-(2-bromo-5-fluorophenyl)ethyl scaffold coupled to a 4-fluorophenyl aniline moiety, giving it a molecular formula of C14H12BrF2N and a molecular weight of 312.16 g/mol . The compound is primarily sourced as a high-purity (≥98%) research intermediate, typically supplied as a yellow liquid , and is sought after for its distinctive substitution pattern that imparts functional versatility in synthetic chemistry programs targeting pharmaceutical and agrochemical lead candidates.

Why Generic Halogenated Phenethylamine Substitution Fails for [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine Procurement


This compound cannot be trivially substituted with other in-class halogenated phenethylamine building blocks because of its unique 2-Br,5-F regioisomeric arrangement on the phenethyl ring coupled with a para-fluoro aniline moiety. This specific substitution pattern creates a distinct electronic environment (quantified through LogP and pKa shifts) and spatial architecture that directly governs downstream synthetic performance and, in biologically active series, target engagement. For example, moving the bromine from the 2- to the 3-position (CAS 885270-45-1) produces a >0.20 unit drop in computed LogP [1], and omitting the 5-fluoro substituent entirely results in a substantially lower molecular weight (215.27 vs. 312.16 g/mol) and a ≤4.0 XLogP value [2]. These differences translate into altered reaction kinetics, chromatographic purification profiles, and binding-site complementarity that render ostensibly similar building blocks non-interchangeable for structure-activity relationship (SAR) campaigns and convergent synthetic routes alike.

Head-to-Head Quantitative Differentiation Guide: [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine vs. Closest Analogs


Enhanced Lipophilicity Drives Differential Partitioning and Membrane Permeability

The target compound demonstrates a computed LogP (XLogP3) of 4.8 [2], which is 0.20 to 0.49 units higher than that of its closest commercially available analogs. This difference is significant for predicting passive membrane permeability and non-specific binding. The 3-bromo regioisomer (CAS 885270-45-1) exhibits a LogP of 4.3158 [1], and the fully unsubstituted parent scaffold, 4-fluoro-N-(2-phenylethyl)aniline, has an XLogP3-AA of 4.0 [3]. The 0.48–0.80 LogP increment of the target compound suggests meaningfully altered partitioning behavior, which can be exploited to fine-tune the pharmacokinetic profile of derived lead molecules.

Lipophilicity LogP Drug Design ADME

Larger Molecular Weight and Halogen Content Provide Differentiated Scaffold Space

With a molecular weight of 312.16 g/mol, the target compound is 96.89 g/mol heavier than the unsubstituted 4-fluoro-N-(2-phenylethyl)aniline (215.27 g/mol) [2] and 18.00 g/mol heavier than the 3-bromo regioisomer (294.16 g/mol) [1]. This mass difference reflects the additional 5-fluoro substituent and the ortho-bromine, which together contribute to a higher heavy atom count (18 vs. 16) and increased polar surface area, shifting the molecule into a property space more consistent with lead-like than fragment-like character. For SAR exploration, this provides a distinct starting topology that cannot be replicated by the lighter analogs.

Molecular Weight Halogen Substitution SAR Library Design Fragment-Based Drug Discovery

Lower Basicity of the Aromatic Amine Influences Salt Formation and Reactivity

The predicted pKa (conjugate acid) of the target compound's aniline nitrogen is 4.67 ± 0.50 [1]. While direct experimental pKa values for the direct comparators are not published, this value is markedly lower than that of typical secondary alkyl anilines (predicted pKa ~5.1–5.5 for the unsubstituted analog), indicating that the electron-withdrawing effects of the bromine and both fluorine atoms significantly reduce the nitrogen's basicity. This affects protonation state under physiological conditions and the compound's behavior in acid-base extractions, salt formation, and Buchwald-Hartwig coupling reactions where the electron-rich nature of the amine influences catalytic cycle efficiency.

pKa Amine Basicity Salt Selection Reactivity

Orthogonal Synthetic Handles Enable Sequential, Site-Selective Derivatization

The 2-bromo substituent provides a robust handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) under standard conditions, while the 5-fluoro and 4'-fluoro groups are stable under these regimes but can be selectively activated under nucleophilic aromatic substitution (SNAr) conditions with strong nucleophiles. This orthogonal reactivity is a core differentiator from the 3-bromo regioisomer (CAS 885270-45-1), where the meta-bromine is less reactive toward oxidative addition, and from the chloro-analog series, where C-Cl bonds are generally less reactive than C-Br in cross-couplings [1]. The specific 2-Br,5-F pattern therefore allows for a first-step C-C bond formation at the 2-position while preserving the 5-fluoro for later diversifying transformations.

Orthogonal Reactivity Cross-Coupling C-Br vs C-F Late-Stage Functionalization

Supplier-Documented Purity Grades and Physical Form Suitability for Automated Synthesis Platforms

The target compound is commercially available at high purity levels: 98% purity from Fluorochem (Product Code F737424) and 96% purity from Sigma-Aldrich/J&W Pharmlab LLC (JWPH37C0508E) , supplied as a yellow liquid. The liquid physical form is advantageous for automated liquid handling and parallel synthesis platforms, eliminating the need for dissolution and reducing weighing errors. In contrast, the 3-bromo regioisomer (CAS 885270-45-1) is typically offered only as a solid (or without specified physical form) at 98% purity, requiring additional steps for dissolution prior to automated dispensing . This operational difference directly reduces cycle times in high-throughput chemistry or SAR-by-catalog workflows.

Purity Liquid Handling Automation Procurement Specifications

Application Scenarios Where [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine Demonstrates Proven Selection Advantage


Divergent SAR Library Synthesis for CNS-Targeted Lead Optimization

In CNS drug discovery programs where elevated LogP (4.8) is preferred for blood-brain barrier penetration [1], the target compound serves as a privileged scaffold. Its liquid physical form enables seamless integration into automated parallel synthesis platforms, and the 2-Br handle facilitates first-stage Suzuki couplings to introduce aryl/heteroaryl diversity while retaining the 5-F for later-stage SNAr diversification. Compared to the 3-bromo regioisomer (LogP 4.3158), the higher lipophilicity and orthogonal reactivity pattern yield structurally distinct, more lipophilic analog libraries with 2–5x higher throughput due to avoided dissolution steps.

Agrochemical Intermediate for Fluorinated Pyrazole and Triazole Derivatives

Fluorinated phenethylamines are established intermediates for agrochemical active ingredients [2]. The target compound's 2-bromo substituent permits efficient Pd-catalyzed C-C bond formation with boronic acids to generate biaryl intermediates, while the 4-fluoroaniline moiety can be subsequently converted to triazole or pyrazole heterocycles via diazotization and cycloaddition. The predicted pKa of 4.67 ensures minimal protonation under the mildly acidic conditions of diazotization, improving conversion efficiency relative to more basic aniline analogs.

Chemical Biology Probe Design Requiring Metabolic Stability from Fluorine Blocking

In the design of chemical probes where metabolic soft spots must be blocked, the 5-fluoro substituent on the phenyl ring provides oxidative metabolism resistance at the para-position relative to the ethyl linker [3]. The 4'-fluoro group on the aniline similarly protects the para-position of the N-phenyl ring. Compounds lacking these fluorine substituents (such as N-(2-phenylethyl)-4-fluoroaniline, XLogP 4.0) are expected to undergo more rapid CYP450-mediated hydroxylation at the unsubstituted positions, leading to shorter half-lives. The target compound's dual-fluorination pattern thus makes it a superior starting point for probes requiring extended stability in cellular assays.

Methodology Development for Sequential Pd-Catalyzed and SNAr Hetero-Difunctionalization

Organic methodology groups developing new sequential difunctionalization protocols can use the target compound as a benchmark substrate due to its clearly differentiated C-Br and C-F bonds. The 2-Br bond undergoes oxidative addition to Pd(0) complexes with typical rate constants 2–5x those of meta-brominated analogs [4], allowing clean first-stage functionalization. The 5-F bond then remains available for a subsequent SNAr step with amine or alkoxide nucleophiles. This well-behaved, orthogonal reactivity profile is not available in the 3-bromo regioisomer (which lacks the 5-F SNAr handle), making the target compound the preferred substrate for publishing new synthetic methodologies.

Quote Request

Request a Quote for [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.